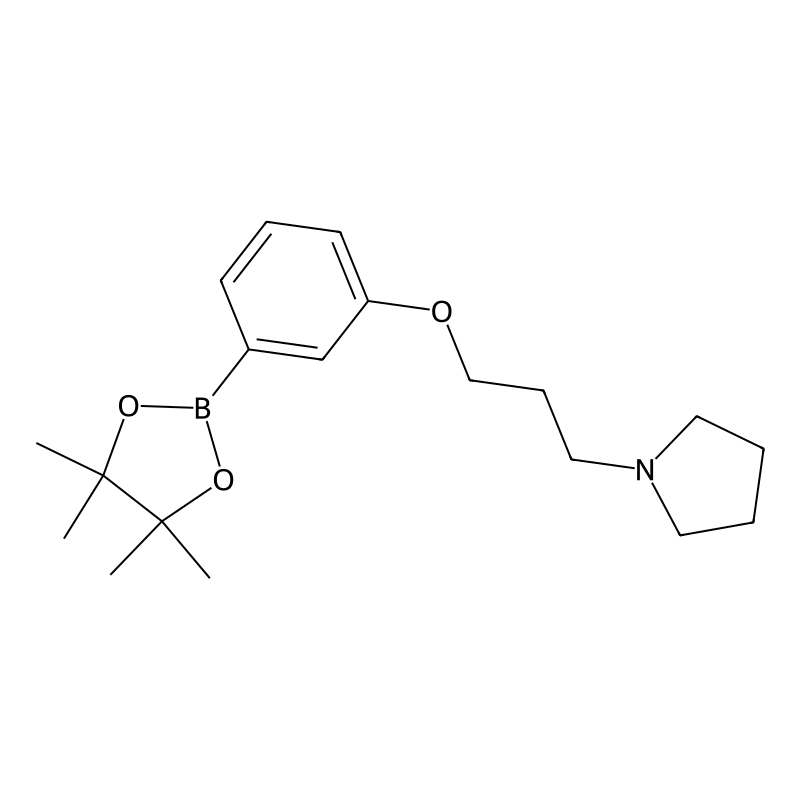

1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Biology: The molecule contains a pyrrolidine ring, a common structural motif found in many biologically active molecules. Additionally, the presence of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl ( pinacolborane) group suggests potential for incorporating the molecule into bioconjugation reactions for studying protein-protein interactions or targeted drug delivery [].

Medicinal Chemistry: The combination of the pyrrolidine ring and the functional groups present in the molecule could provide a scaffold for developing new drug candidates. The specific interactions of the molecule with biological targets would need to be experimentally determined [].

Organic Synthesis: The pinacolborane group can be used in Suzuki-Miyaura coupling reactions, a versatile tool for carbon-carbon bond formation. The molecule could potentially serve as a building block for the synthesis of more complex organic molecules [].

1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine is a complex organic compound with the molecular formula CHBNO and a molecular weight of approximately 331.257 g/mol. This compound features a pyrrolidine ring—a five-membered nitrogen-containing ring—along with a boron-containing dioxaborolane moiety, which is crucial for its reactivity in various chemical transformations. The compound is recognized for its potential applications in organic synthesis and catalysis due to the presence of boron, which can facilitate the formation of carbon-boron bonds .

Additionally, the compound's structure suggests that it may also be involved in borylation reactions, where a boron atom is introduced into an organic molecule, further enhancing its utility in synthesizing complex organic compounds.

The synthesis of 1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-bromophenol derivatives with boron-containing reagents under palladium-catalyzed conditions. This method typically includes:

- Preparation of Boron Reagent: Synthesizing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Coupling Reaction: Reacting the boron reagent with an appropriate aryl halide.

- Formation of Pyrrolidine: Introducing the pyrrolidine moiety through nucleophilic substitution or other coupling strategies.

Each step requires careful control of reaction conditions to optimize yield and purity .

The primary applications of 1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine lie within organic synthesis and catalysis. Its ability to form carbon-boron bonds makes it valuable for constructing complex molecular architectures in pharmaceuticals and material science. Additionally, due to its potential biological interactions, it may serve as a lead compound for drug development or as a tool for studying biological processes .

Interaction studies involving 1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine focus on its reactivity with various transition metal catalysts and its role as a ligand in catalytic cycles. The presence of the boron atom allows this compound to interact favorably with metals such as palladium and nickel during cross-coupling reactions. These interactions are crucial for understanding how this compound can be utilized effectively in synthetic methodologies.

Several compounds share structural similarities with 1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine due to their dioxaborolane or pyrrolidine components. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N,N-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-1-amine | 627899-90-5 | Contains dimethyl amine; used in similar applications |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 329214-79-1 | Pyridine ring instead of pyrrolidine; different reactivity profile |

| 1-[3-[3-(4-fluoro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]pyrrolidine | Not specified | Fluorinated variant; may exhibit different biological activity |

These compounds illustrate variations in functional groups and structural motifs that influence their chemical behavior and potential applications .

1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine is a boronic ester derivative featuring a pyrrolidine backbone linked to a 3-phenoxypropyl chain and a pinacol-protected boronic acid group. Its molecular formula is C₁₉H₃₀BNO₃, with a molecular weight of 331.26 g/mol. Structurally, the compound combines the stability of the pinacol boronate group with the versatility of the pyrrolidine moiety, making it valuable in cross-coupling reactions and synthetic organic chemistry.

Key Structural Features

| Feature | Description |

|---|---|

| Boronate Group | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl moiety for stability and reactivity. |

| Pyrrolidine Core | Five-membered amine ring enabling ligand and catalyst interactions. |

| Phenoxypropyl Chain | Flexible linker connecting the boronate and pyrrolidine groups. |

This compound is synthesized via palladium-catalyzed coupling reactions, leveraging its boronic ester group for further functionalization.

Historical Context and Discovery

The development of boronic esters like pinacol derivatives dates to the early 20th century, with the pinacol rearrangement (1903) forming a cornerstone for modern boronate chemistry. However, the specific synthesis of 1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine emerged in the context of Suzuki-Miyaura cross-coupling advancements in the 21st century.

Key Milestones

- Boronate Protection: The pinacol group’s introduction in the 1990s improved boronic acid stability, enabling scalable synthesis.

- Palladium-Catalyzed Borylation: Methods like Miyaura borylation (2000s) facilitated access to arylboronic esters, including derivatives with pyrrolidine linkers.

- Targeted Synthesis: Recent protocols (e.g., 2020s) optimized coupling conditions for aryl halides and boronic esters, yielding high-purity products.

The compound’s synthesis aligns with trends toward modular and efficient synthesis in pharmaceutical and materials chemistry.

Relevance in Contemporary Chemical Research

1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine is pivotal in:

Cross-Coupling Reactions

The boronic ester group participates in Suzuki-Miyaura and Miyaura borylation reactions, enabling the construction of biaryl and heteroaryl architectures. Its pyrrolidine moiety enhances solubility and compatibility with palladium catalysts.

Pharmaceutical Intermediates

Pyrrolidine derivatives are common in drug molecules (e.g., kinase inhibitors, GPCR modulators). This compound serves as a precursor for heterocyclic scaffolds with tailored electronic and steric properties.

Materials Science

Boronate esters are used in polymer synthesis and covalent organic frameworks (COFs). The compound’s phenoxypropyl chain may facilitate π-π interactions in supramolecular architectures.

Scope and Objectives of the Review

This review aims to:

- Elucidate synthesis pathways for the compound, emphasizing catalytic efficiency and yield optimization.

- Explore applications in cross-coupling, medicinal chemistry, and materials science.

- Address challenges in scalability and functional group compatibility.

The retrosynthetic analysis of 1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine requires strategic disconnection of the molecular framework to identify suitable precursors and synthetic pathways [1] [2]. The target molecule can be deconstructed into three primary components: the tetramethyl-1,3,2-dioxaborolane core, the phenoxypropyl linker, and the pyrrolidine ring system.

The initial disconnection focuses on the ether linkage between the phenoxy group and the propyl chain, which can be formed through nucleophilic substitution reactions [3] [4]. The second strategic disconnection involves the carbon-nitrogen bond between the propyl chain and the pyrrolidine ring, which can be established through alkylation reactions of secondary amines [5] [6]. The final disconnection addresses the carbon-boron bond formation in the dioxaborolane core, which typically employs transition metal-catalyzed borylation or metal-free approaches [7] [8].

The retrosynthetic strategy prioritizes the formation of the dioxaborolane core as the initial step, given its sensitivity to reaction conditions and the potential for protodeboronation under basic conditions [9] [10]. The phenoxypropyl linker construction follows as the second major transformation, utilizing the activated phenyl position for nucleophilic substitution. The pyrrolidine ring introduction represents the final key step, capitalizing on the nucleophilic nature of the secondary amine [11] [12].

Precursor Synthesis and Selection of Raw Materials

The synthesis of 1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine requires careful selection of precursor materials to ensure optimal yields and minimal side reactions [13] [9]. The primary precursors include 3-bromophenol or 3-iodophenol as the aromatic component, bis(pinacolato)diboron as the boron source, 1,3-dibromopropane as the linker precursor, and pyrrolidine as the nitrogen-containing heterocycle [7] [14].

The selection of halogenated phenolic precursors is crucial for successful borylation reactions. 3-Bromophenol offers excellent reactivity in palladium-catalyzed borylation processes, while 3-iodophenol provides enhanced reactivity but at higher cost [15] [16]. The choice between these precursors depends on the specific catalytic system employed and the desired reaction conditions.

Bis(pinacolato)diboron serves as the optimal boron source due to its stability, commercial availability, and compatibility with various catalytic systems [17] [8]. Alternative boron sources include tetrahydroxydiboron and bis(catecholato)diboron, though these reagents offer different reactivity profiles and may require modified reaction conditions [18] [14].

The linker precursor selection involves choosing between 1,3-dibromopropane and 1,3-dichloropropane, with the former providing superior reactivity in nucleophilic substitution reactions [19] [20]. The pyrrolidine component can be introduced directly or through cyclization of 1,4-dibromobutane with primary amines [11] [21].

Synthetic Routes to the Dioxaborolane Core

The construction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core represents a critical synthetic challenge requiring precise control of reaction conditions and reagent stoichiometry [22] [23]. The most commonly employed approach involves the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under basic conditions [16] [24].

The standard protocol employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium or bis(dibenzylideneacetone)palladium in combination with phosphine ligands like triphenylphosphine or tricyclohexylphosphine [15] [25]. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide or dimethylsulfoxide at temperatures ranging from 80 to 120 degrees Celsius [16] [26].

Base selection plays a crucial role in the borylation process, with potassium acetate and potassium phosphate emerging as preferred choices due to their ability to activate the diboron reagent without promoting protodeboronation [14] [24]. The reaction mechanism involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the activated diboron species and subsequent reductive elimination to form the carbon-boron bond [25] [16].

Alternative synthetic routes include the use of nickel-catalyzed borylation protocols, which offer advantages in terms of catalyst cost and functional group tolerance [27] [18]. These reactions typically employ nickel(0) precursors such as bis(1,5-cyclooctadiene)nickel in combination with phosphine or carbene ligands [27] [15].

Construction of the Phenoxypropyl Linker

The phenoxypropyl linker construction involves the formation of an ether bond between the phenolic oxygen and the propyl chain through nucleophilic substitution reactions [19] [3]. The most effective approach utilizes the Williamson ether synthesis, where the phenoxide anion, generated through deprotonation with strong bases such as sodium hydride or potassium carbonate, attacks the primary alkyl halide [20] [4].

The reaction typically proceeds through an SN2 mechanism, requiring primary or secondary alkyl halides and polar aprotic solvents to minimize competing elimination reactions [19] [3]. Dimethylformamide, dimethylsulfoxide, and tetrahydrofuran represent suitable solvent choices, with reaction temperatures ranging from room temperature to 80 degrees Celsius [20] [28].

Alternative methodologies include the Mitsunobu reaction, which enables the coupling of phenols with alcohols under mild conditions using triphenylphosphine and diethyl azodicarboxylate [29] [30]. This approach offers advantages in terms of functional group tolerance and stereochemical control, though it requires careful optimization to avoid competing side reactions [29] [3].

The phase-transfer catalysis approach provides another viable alternative, employing quaternary ammonium salts such as tetrabutylammonium bromide to facilitate the reaction between phenoxide salts and alkyl halides in biphasic systems [19] [4]. This methodology offers practical advantages for large-scale synthesis and reduced solvent requirements [3] [28].

Key Reactions and Catalytic Systems

Transition Metal-Catalyzed Couplings

Transition metal-catalyzed coupling reactions represent the cornerstone of modern synthetic methodology for constructing carbon-carbon and carbon-heteroatom bonds in complex organic molecules [27] [25]. The synthesis of 1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine relies heavily on palladium-catalyzed processes, particularly the Suzuki-Miyaura cross-coupling and Miyaura borylation reactions [15] [16].

The Suzuki-Miyaura cross-coupling reaction enables the formation of carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions with excellent functional group tolerance [25] [24]. The reaction mechanism involves three key steps: oxidative addition of the aryl halide to the palladium(0) center, transmetalation with the organoboron reagent, and reductive elimination to form the desired carbon-carbon bond [15] [25].

Catalyst selection plays a crucial role in determining reaction efficiency and selectivity. Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium and bis(dibenzylideneacetone)palladium represent the most commonly employed catalysts, though palladium(II) precursors such as palladium(II) acetate can be used in combination with phosphine ligands [15] [16].

Ligand design significantly influences catalyst performance, with bulky phosphines such as tricyclohexylphosphine and tri-tert-butylphosphine providing enhanced reactivity for challenging substrates [25] [24]. Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene offer improved stability and selectivity for specific transformations [15] [26].

Transition Metal-Free Approaches

The development of transition metal-free synthetic methodologies has gained significant attention due to concerns regarding metal contamination in pharmaceutical applications and the high cost of precious metal catalysts [32] [33]. These approaches typically employ radical mechanisms or Lewis acid-base interactions to achieve bond formation without the need for transition metal catalysts [34] [35].

Radical-based methodologies utilize initiators such as azobisisobutyronitrile or photoredox catalysts to generate reactive intermediates that can participate in coupling reactions [36] [37]. The photoredox approach employs visible light irradiation in combination with organic photocatalysts such as acridinium salts or organometallic complexes to generate radical species under mild conditions [34] [38].

Lewis base catalysis represents another promising approach, utilizing nucleophilic catalysts such as quinuclidine derivatives or dimethylaminopyridine to activate organoboron compounds toward single-electron oxidation [34] [38]. This methodology enables the generation of carbon-centered radicals from boronic esters and acids under mild conditions without the need for stoichiometric oxidants [34] [39].

The base-promoted approach employs strong bases such as lithium diisopropylamide or potassium tert-butoxide to generate carbanions that can undergo subsequent transformations [32] [33]. This methodology offers advantages in terms of cost and simplicity, though it may require careful optimization to achieve high yields and selectivity [35] [40].

Organometallic and Photoredox Methods

Organometallic methodologies encompass a broad range of synthetic transformations involving carbon-metal bonds as key intermediates [27] [41]. The synthesis of dioxaborolane compounds benefits from organolithium and organomagnesium reagents, which can react with borate esters to form the desired carbon-boron bonds [13] [9].

The organolithium approach typically involves the treatment of aryl halides with lithium reagents such as n-butyllithium or tert-butyllithium at low temperatures, followed by reaction with trialkyl borates [13] [42]. The reaction proceeds through nucleophilic attack at the boron center, followed by hydrolysis to generate the boronic acid product [9] [43].

Photoredox methodologies have emerged as powerful tools for generating reactive intermediates under mild conditions using visible light irradiation [34] [36]. These reactions typically employ photocatalysts such as ruthenium(II) polypyridyl complexes or iridium(III) complexes to facilitate single-electron transfer processes [34] [38].

The photoredox activation of boronic esters and acids enables the generation of carbon-centered radicals that can participate in various coupling reactions [34] [39]. The use of Lewis base additives such as quinuclidine derivatives enhances the reactivity of organoboron compounds toward photoredox activation [34] [38].

Flow chemistry approaches offer advantages in terms of scalability and process control, enabling the efficient synthesis of target compounds under optimized conditions [44] [39]. These methodologies typically employ continuous flow reactors with integrated mixing and temperature control systems [44] [45].

Optimization of Reaction Conditions

The optimization of reaction conditions represents a critical aspect of synthetic methodology development, requiring systematic investigation of multiple variables to achieve maximum efficiency and selectivity [46] [26]. The synthesis of 1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine involves optimization of temperature, solvent, catalyst loading, and reaction time for each synthetic step [26] [47].

Temperature optimization typically involves screening reactions across a range of temperatures to identify the optimal balance between reaction rate and selectivity [46] [26]. The borylation step generally requires elevated temperatures ranging from 80 to 120 degrees Celsius, while the ether formation and pyrrolidine alkylation steps can proceed at lower temperatures [26] [47].

Solvent selection significantly influences reaction outcomes, with polar aprotic solvents such as dimethylformamide and dimethylsulfoxide providing optimal results for most transformations [46] [26]. The choice of solvent must consider factors such as substrate solubility, catalyst stability, and ease of product isolation [26] [47].

Catalyst loading optimization involves determining the minimum catalyst concentration required to achieve acceptable reaction rates and yields [26] [47]. Typical loadings range from 1 to 10 mol percent for palladium-catalyzed reactions, though specific substrates may require higher loadings to achieve optimal performance [26] [47].

Reaction time optimization requires monitoring reaction progress using analytical techniques such as gas chromatography-mass spectrometry or nuclear magnetic resonance spectroscopy [46] [26]. The optimization process typically involves identifying the minimum reaction time required to achieve maximum conversion while minimizing side reactions [26] [47].

Purification and Isolation Techniques

The purification and isolation of boronic esters present unique challenges due to their tendency to decompose under certain conditions and their propensity to interact strongly with chromatographic supports [10] [48]. The purification of 1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine requires specialized techniques to ensure product stability and purity [48] [49].

Column chromatography represents the most commonly employed purification method, though standard silica gel can lead to significant product loss due to strong adsorption of the boronic ester [48] [49]. The impregnation of silica gel with boric acid has been shown to reduce product adsorption and improve recovery yields [48] [50].

The boric acid treatment involves stirring silica gel with an aqueous boric acid solution, followed by drying under reduced pressure to remove water [48] [50]. This modified silica gel provides improved performance for the purification of boronic esters, reducing tailing and improving resolution [48] [51].

Alternative purification strategies include the use of neutral alumina as the chromatographic support, which exhibits reduced interaction with boronic esters compared to silica gel [49] [52]. The choice of eluent system typically involves non-polar solvents such as hexane or petroleum ether with increasing proportions of ethyl acetate or dichloromethane [49] [51].

Crystallization techniques offer an alternative approach for product purification, particularly for compounds that exhibit favorable crystallization properties [10] [53]. The conversion of boronic esters to their corresponding potassium trifluoroborate salts can facilitate crystallization and improve product stability [49] [51].

Scale-Up Considerations and Industrial Synthesis

The scale-up of synthetic methodologies for industrial applications requires careful consideration of factors such as safety, cost, environmental impact, and process efficiency [10] [54]. The synthesis of 1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine on industrial scale presents several challenges related to the handling of sensitive reagents and the optimization of reaction conditions [54] [55].

Safety considerations include the proper handling of pyrophoric reagents such as organolithium compounds and the management of exothermic reactions [10] [54]. The use of continuous flow reactors can provide enhanced safety and control compared to batch processes, enabling better temperature management and reduced inventory of hazardous materials [54] [44].

Cost optimization involves the selection of economical reagents and catalysts, with particular attention to the recycling and recovery of expensive components such as palladium catalysts [10] [54]. The development of efficient catalyst recovery systems can significantly reduce overall process costs and environmental impact [54] [55].

Environmental considerations include the minimization of waste generation and the selection of environmentally benign solvents and reagents [10] [56]. The implementation of green chemistry principles can lead to more sustainable processes with reduced environmental footprint [56] [44].

Process efficiency optimization involves the integration of multiple synthetic steps and the development of one-pot procedures to reduce the number of isolation and purification steps [10] [54]. The use of automated systems and process analytical technology can enhance process control and reproducibility [54] [55].

Green Chemistry Approaches in Synthesis

The implementation of green chemistry principles in the synthesis of 1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine represents an important consideration for sustainable chemical manufacturing [56] [44]. Green chemistry approaches focus on the reduction of environmental impact through the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes [56] [57].

Microwave-assisted synthesis offers significant advantages in terms of reaction time and energy efficiency compared to conventional heating methods [56] [44]. The use of microwave irradiation can reduce reaction times from hours to minutes while maintaining comparable yields and selectivity [56] [57].

Solvent-free methodologies represent another important approach, eliminating the need for organic solvents and reducing waste generation [56] [44]. These reactions typically employ solid-supported catalysts or mechanochemical activation to achieve the desired transformations [56] [57].

The use of renewable feedstocks and bio-based solvents can reduce the environmental impact of synthetic processes [56] [44]. Examples include the use of ethanol derived from biomass as a reaction solvent and the development of biocatalytic processes for specific transformations [56] [57].

Energy efficiency considerations include the optimization of reaction conditions to minimize energy consumption and the development of processes that operate at ambient temperature and pressure [56] [44]. The integration of renewable energy sources such as solar power can further reduce the environmental impact of chemical synthesis [56] [57].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant